2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H3ClFIN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of halogen atoms (chlorine, fluorine, and iodine) attached to the pyridine ring, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives. For instance, 2-chloro-3-fluoro-5-iodopyridin-4-amine can be synthesized by sequential halogenation reactions, where each halogen is introduced under specific conditions to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridine ring or the attached halogens are oxidized or reduced.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms on the pyridine ring can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-iodopyridin-4-amine: Similar structure but lacks the fluorine atom.
3-fluoro-5-iodopyridin-4-amine: Similar structure but lacks the chlorine atom.
2-chloro-3-fluoropyridin-4-amine: Similar structure but lacks the iodine atom.
Uniqueness
2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride is unique due to the presence of all three halogens (chlorine, fluorine, and iodine) on the pyridine ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
2731011-38-2 |
---|---|
Molekularformel |
C5H4Cl2FIN2 |
Molekulargewicht |
308.90 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-5-iodopyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H3ClFIN2.ClH/c6-5-3(7)4(9)2(8)1-10-5;/h1H,(H2,9,10);1H |
InChI-Schlüssel |
WYANJSUAQOFTLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)F)N)I.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.